N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride
Description
N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride (CAS: 76924-22-6) is a sulfone-containing amine derivative. Structurally, it consists of a tetrahydrothiophene 1,1-dioxide core substituted with a butyl group at the amine position, forming a secondary amine hydrochloride salt. This compound is produced industrially (99% purity) and is utilized in agrochemicals, active pharmaceutical ingredients (APIs), food additives, and fragrances . Its applications stem from its versatility as an intermediate in organic synthesis and functional material production.
Properties
IUPAC Name |
N-butyl-1,1-dioxothiolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-2-3-5-9-8-4-6-12(10,11)7-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGOZKYERQICPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1CCS(=O)(=O)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Tetrahydrothiophene-3-amine Derivatives
The most direct route involves alkylation of a pre-synthesized tetrahydrothiophene-3-amine scaffold. Tetrahydrothiophene-3-amine is first oxidized to its 1,1-dioxide form using hydrogen peroxide or oxone in aqueous acetic acid. Subsequent N-alkylation with 1-bromobutane in the presence of a base such as potassium carbonate generates the tertiary amine. Finally, treatment with hydrochloric acid yields the hydrochloride salt.
Key reaction steps :
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Oxidation:
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Alkylation:
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Salt formation:
This method mirrors strategies used in synthesizing N,N-di-n-butylethylenediamine, where alkylation under controlled pressure (0.5–1.0 MPa) improves yields.
Nucleophilic Substitution on Functionalized Tetrahydrothiophene Dioxide
An alternative approach employs a halogenated tetrahydrothiophene dioxide intermediate. For example, 3-bromo-tetrahydrothiophene-1,1-dioxide undergoes nucleophilic substitution with n-butylamine in a polar aprotic solvent (e.g., DMSO) at elevated temperatures.
Example protocol :
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Reactants : 3-bromo-tetrahydrothiophene-1,1-dioxide (1 eq), n-butylamine (2 eq)
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Conditions : DMSO, 100°C, 12 hours
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Work-up : Neutralization with HCl, extraction, and recrystallization from ethanol.
This method avoids the need for protecting groups but requires precise stoichiometry to minimize di-alkylation by-products.
Reductive Amination of Tetrahydrothiophene Dioxide Ketones
A three-step reductive amination strategy could be employed:
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Oxidation : Convert tetrahydrothiophene to tetrahydrothiophene-3-one 1,1-dioxide using RuO₄ or KMnO₄.
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Condensation : React the ketone with n-butylamine in the presence of TiCl₄ to form an imine intermediate.
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Reduction : Reduce the imine to the amine using NaBH₃CN or H₂/Pd-C.
This route offers stereochemical control but introduces challenges in isolating intermediates.
Multi-Component Coupling Approaches
Drawing from carboxamide synthesis in antifungal agents, a coupling reaction between a tetrahydrothiophene dioxide acid chloride and n-butylamine could be explored:
While innovative, this method requires additional steps to install and reduce the carbonyl group.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
| Parameter | Alkylation Route | Nucleophilic Substitution |
|---|---|---|
| Optimal Solvent | DMF | DMSO |
| Temperature | 80°C | 100°C |
| Yield Range | 45–60% | 50–65% (estimated) |
Higher temperatures (>100°C) improve reaction rates but risk decomposition of the tetrahydrothiophene dioxide moiety. Polar aprotic solvents enhance nucleophilicity of the amine.
Catalytic Additives
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Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) increases interfacial contact in biphasic systems.
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Base selection : K₂CO₃ outperforms NaOH in minimizing hydrolysis of the sulfone group.
Analytical Characterization
Spectroscopic Data
| Technique | Key Features (Predicted) |
|---|---|
| ¹H NMR | δ 1.2–1.4 (m, 4H, butyl CH₂), δ 3.1–3.4 (m, 3H, thiolane CH₂ and CH), δ 4.0 (br, 1H, NH) |
| ¹³C NMR | δ 22.1 (butyl CH₂), δ 52.4 (N-CH₂), δ 62.8 (thiolane C-SO₂) |
| MS (ESI+) | m/z 227.75 [M+H]⁺ |
Challenges and Mitigation Strategies
Common Pitfalls
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Over-oxidation : Aggressive oxidizing agents may degrade the tetrahydrothiophene ring. Mitigation: Use controlled H₂O₂ concentrations at <60°C.
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Emulsion formation : During work-up, the hydrochloride salt’s hygroscopicity complicates isolation. Mitigation: Use anti-solvents like diethyl ether.
Industrial-Scale Considerations
Batch reactors operating at 0.5–1.0 MPa pressure (as in ) could achieve kilogram-scale production. Continuous flow systems may enhance heat transfer during exothermic alkylation steps.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride is characterized by the presence of a dioxidotetrahydrothien moiety, which contributes to its biological activity. The compound's molecular formula is , and it has been studied for its interactions with various biological targets.
Inhibition of BET Proteins
One of the primary applications of this compound is in the inhibition of bromodomain and extraterminal (BET) proteins, which play a crucial role in the regulation of gene expression linked to cancer and inflammatory diseases. Compounds that inhibit BET proteins are being investigated for their potential to treat various malignancies and inflammatory conditions by disrupting the transcriptional machinery of cancer cells .
Anti-Apoptotic Activity
Research indicates that this compound may selectively inhibit anti-apoptotic Bcl-2 family proteins. These proteins are often overexpressed in cancers, making them a target for therapeutic intervention. By promoting apoptosis in cancer cells, this compound could contribute to cancer treatment strategies .
Modulation of Tyrosine Kinase Activity
The compound has shown promise in modulating tyrosine kinase signal transduction pathways, which are critical in various cellular processes including growth, differentiation, and metabolism. This modulation could have implications for treating diseases such as cancer and inflammatory disorders where tyrosine kinases are dysregulated .
Case Study 1: Cancer Treatment
A study published in a pharmaceutical journal investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that the compound effectively induces apoptosis through the inhibition of anti-apoptotic proteins .
Case Study 2: Inflammatory Diseases
In another study focused on inflammatory diseases, researchers found that the compound reduced cytokine production in vitro. This suggests its potential utility as an anti-inflammatory agent, particularly in conditions such as rheumatoid arthritis or inflammatory bowel disease .
Comparative Analysis Table
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Cancer Treatment | Inhibition of BET proteins | Induces apoptosis in cancer cells |
| Anti-Apoptotic Activity | Selective inhibition of Bcl-2 family proteins | Reduces tumor growth |
| Modulation of Tyrosine Kinases | Disruption of signal transduction pathways | Treats various cancers and inflammatory diseases |
Mechanism of Action
The mechanism of action of N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The primary structural variations among analogues of N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride lie in the substituent attached to the amine group. Key examples include:
*Note: Molecular weights are calculated based on structural data where explicit values are unavailable in evidence.
Key Observations :
- Butyl vs.
- Aromatic vs. Aliphatic Substituents : The pyridin-3-ylmethyl group (CAS 115280) introduces aromaticity and hydrogen-bonding capability, making it suitable for pharmaceutical targeting .
- Polar Substituents : The 3-methoxypropyl group (CAS 483351-52-6) adds polarity and ether functionality, which may enhance solubility in aqueous systems .
Physicochemical Properties
- Solubility : The butyl group likely reduces water solubility compared to polar derivatives like the 3-methoxypropyl variant.
- Stability : The tetrahydrothiophene 1,1-dioxide core provides oxidative stability, critical for agrochemical formulations .
- Reactivity : The secondary amine hydrochloride salt facilitates nucleophilic substitution reactions, common in API synthesis .
Biological Activity
N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 227.75 g/mol
- CAS Number : 5553-21-9
The compound exhibits biological activity primarily through its interaction with various biochemical pathways. Its structure suggests potential interactions with enzymes and receptors involved in cellular signaling and metabolic processes.
Enzymatic Inhibition
Research indicates that this compound may inhibit specific enzymes that are crucial for the survival of certain pathogens. For instance, studies have shown that derivatives of this compound can inhibit Trypanothione Reductase (TcTR), an essential enzyme in Trypanosoma cruzi, the causative agent of Chagas disease. The inhibition constants (K) were determined using Lineweaver–Burk plots, demonstrating the compound's potential as a therapeutic agent against this parasite .
Trypanocidal Activity
In vitro studies have evaluated the trypanocidal activity of this compound and its derivatives. The following table summarizes the lethal concentration (LC) values against different strains of T. cruzi:
| Compound | Strain | LC (µM) |
|---|---|---|
| N-butyl derivative | NINOA | 38.9 |
| N-butyl derivative | INC-5 | 81.5 |
| Benznidazole (reference) | NINOA | 130.7 |
| Nifurtimox (reference) | INC-5 | 139.4 |
These results indicate that several derivatives of this compound exhibit superior trypanocidal activity compared to traditional treatments .
Case Studies
A notable study involved the synthesis and biological evaluation of a series of n-butyl quinoxaline derivatives, including this compound. The findings highlighted the importance of structural modifications in enhancing biological efficacy. Compounds with aromatic substituents showed improved activity against T. cruzi compared to those without such modifications .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to TcTR. The results suggest that the compound fits well into the active site of the enzyme, potentially blocking substrate access and inhibiting enzymatic activity. This computational approach supports the observed biological effects and provides insights into the compound's mechanism of action .
Q & A
Q. What are the common synthetic routes for N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride?
The synthesis typically involves multi-step reactions starting with precursors such as tetrahydrothiophene derivatives. Key steps include sulfonation to introduce the 1,1-dioxide group, followed by alkylation with butylamine under controlled pH and temperature (e.g., 0–5°C in dichloromethane or ethanol). Purification often employs recrystallization or column chromatography to achieve >95% purity .
Q. What structural features contribute to its biological activity?
The tetrahydrothienyl sulfone moiety enhances electron-withdrawing properties, stabilizing interactions with enzymatic targets. The tertiary amine group facilitates protonation under physiological conditions, improving solubility and receptor binding. Computational studies suggest the butyl chain optimizes hydrophobic interactions with binding pockets in enzymes like kinases or GPCRs .
Q. How is the compound characterized for purity and structural confirmation?
Analytical methods include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and salt formation.
- HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>99%).
- Mass spectrometry (ESI-MS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 252.1) .
Advanced Research Questions
Q. How can synthesis yield be optimized for large-scale production?
Yield optimization focuses on:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve alkylation efficiency.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Temperature control : Gradual warming from 0°C to room temperature reduces side products. Recent studies report yields increasing from 60% to 85% by adjusting stoichiometric ratios (amine:sulfone = 1.2:1) .
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM for kinase inhibition) may arise from:
- Assay conditions : Variations in buffer pH or ionic strength alter protonation states.
- Enantiomeric purity : Chiral centers in the tetrahydrothienyl ring require resolution via chiral HPLC.
- Protein source : Recombinant vs. native enzymes may exhibit differing binding affinities. Standardizing protocols and validating with orthogonal assays (e.g., SPR, ITC) is recommended .
Q. How does the compound interact with biological targets at the molecular level?
Mechanistic studies use:
- Radiolabeled ligand binding : Tritium-labeled derivatives show high affinity for serotonin receptors (Kd = 12 nM).
- Molecular docking : The sulfone group forms hydrogen bonds with Asp113 in the 5-HT3 receptor, while the butyl chain occupies a hydrophobic subpocket.
- Mutagenesis : Ala-scanning of receptor residues confirms critical interactions at Tyr143 and Glu189 .
Q. What strategies address solubility challenges in formulation?
Poor aqueous solubility (0.5 mg/mL at pH 7.4) is mitigated by:
- Salt exchange : Replacing hydrochloride with besylate improves solubility to 8 mg/mL.
- Co-solvent systems : PEG-400/water (1:1) increases solubility 10-fold.
- Nanoformulation : Liposomal encapsulation enhances bioavailability in preclinical models .
Data Contradiction Analysis
Example : Conflicting reports on metabolic stability (t1/2 = 2 h vs. 6 h in liver microsomes).
- Resolution : Differences in species (human vs. rat) and cofactor concentrations (NADPH regeneration systems) impact CYP450-mediated oxidation. Standardized protocols using pooled human microsomes and UPLC-MS/MS quantification are advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
